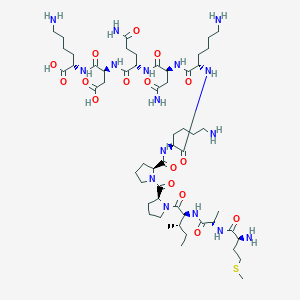

Cathepsin G(1-5)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cathepsin G is a serine protease that plays a crucial role in the immune system. It is primarily found in the azurophil granules of neutrophilic polymorphonuclear leukocytes. This enzyme is involved in the degradation of proteins and peptides, contributing to the immune response by breaking down pathogens and facilitating tissue remodeling at sites of inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding Cathepsin G is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods

Industrial production of Cathepsin G involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where they produce the enzyme in significant quantities. The enzyme is then extracted and purified through a series of filtration and chromatography steps to obtain a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cathepsin G undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

The enzyme exhibits dual specificity, combining trypsin and chymotrypsin-like properties. It can cleave peptide bonds formed by the carboxyl group of both positively charged (arginine, lysine) and aromatic (phenylalanine, leucine, tyrosine) amino acid residues . Common reagents used in these reactions include specific substrates that mimic the natural targets of Cathepsin G, as well as inhibitors that can modulate its activity .

Major Products Formed

The major products formed from the reactions catalyzed by Cathepsin G are smaller peptides and amino acids. These products result from the cleavage of larger protein substrates, contributing to the degradation and recycling of cellular components .

Wissenschaftliche Forschungsanwendungen

Cathepsin G has a wide range of scientific research applications:

Chemistry: It is used in studies involving protein degradation and peptide synthesis.

Industry: The enzyme is utilized in the production of pharmaceuticals and as a tool in biochemical research.

Wirkmechanismus

Cathepsin G exerts its effects through proteolytic cleavage of peptide bonds in proteins and peptides. It targets specific amino acid residues, leading to the breakdown of substrates into smaller fragments. This process is essential for the regulation of immune responses, as it activates and mobilizes immune cells to sites of infection or tissue damage . The enzyme also modulates the activity of cytokines and chemokines, contributing to the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Cathepsin G is part of a family of serine proteases that includes other enzymes such as neutrophil elastase and proteinase 3. While all these enzymes share similar proteolytic functions, Cathepsin G is unique in its dual specificity, allowing it to cleave both trypsin-like and chymotrypsin-like substrates . This property distinguishes it from other serine proteases, which typically have more restricted substrate specificities .

List of Similar Compounds

- Neutrophil elastase

- Proteinase 3

- Chymotrypsin

- Trypsin

Cathepsin G’s unique ability to target a broader range of substrates makes it a valuable tool in both research and therapeutic applications .

Eigenschaften

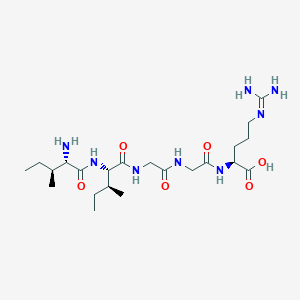

Molekularformel |

C22H42N8O6 |

|---|---|

Molekulargewicht |

514.6 g/mol |

IUPAC-Name |

(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H42N8O6/c1-5-12(3)17(23)19(33)30-18(13(4)6-2)20(34)28-10-15(31)27-11-16(32)29-14(21(35)36)8-7-9-26-22(24)25/h12-14,17-18H,5-11,23H2,1-4H3,(H,27,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,24,25,26)/t12-,13-,14-,17-,18-/m0/s1 |

InChI-Schlüssel |

GVOAJEJRLHTQNZ-LYHUEXMXSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)

![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)

![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)

![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)

![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)